1-(4-Bromophenyl)butan-1-ol

Description

Structural Context within Butanol Derivatives and Aryl Halides

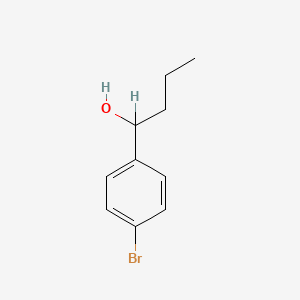

The structure of 1-(4-Bromophenyl)butan-1-ol (B1265790) places it within two significant classes of organic compounds: butanol derivatives and aryl halides. The butanol portion of the molecule consists of a four-carbon chain with a hydroxyl (-OH) group, which is characteristic of butanol isomers. The "1-ol" designation indicates that the hydroxyl group is attached to the first carbon of the butanoyl chain.

The aryl halide component is represented by the 4-bromophenyl group, which is a benzene (B151609) ring substituted with a bromine atom at the para position (position 4). The carbon-bromine bond is a key feature, influencing the compound's reactivity. Aryl halides are known for their participation in a wide range of cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

The combination of the chiral center at the first carbon of the butanol chain and the reactive bromophenyl group makes this compound a molecule with significant potential for stereoselective synthesis and functionalization. Chirality, or the "handedness" of molecules, is a critical consideration in drug design and development, as different enantiomers of a chiral drug can have vastly different biological activities. mdpi.comnih.govwikipedia.orgnih.govamericanpharmaceuticalreview.com

Historical Perspectives on Related Aryl-Substituted Alcohol Synthesis

The synthesis of aryl-substituted alcohols has a rich history rooted in the fundamental reactions of organic chemistry. Early methods often involved the Grignard reaction, where an organomagnesium halide (Grignard reagent) reacts with an aldehyde or ketone. For a compound like this compound, this could involve the reaction of 4-bromobenzaldehyde (B125591) with propylmagnesium bromide.

Over the years, synthetic methodologies have evolved to offer greater control and efficiency. The development of catalytic and stereoselective methods has been a major focus. For instance, the reduction of the corresponding ketone, 1-(4-bromophenyl)butan-1-one, using reducing agents like sodium borohydride (B1222165), is a common and effective method for producing the alcohol. google.com

Furthermore, advancements in cross-coupling reactions, such as the Suzuki and Negishi couplings, have provided powerful tools for creating the carbon-carbon bond between the aryl group and the alcohol-bearing chain. rsc.org The hydroboration-oxidation of alkenes is another important historical method for the synthesis of alcohols, offering regioselectivity and stereoselectivity. bolivianchemistryjournal.orgscielo.org.bo Palladium-catalyzed reactions have also emerged as a versatile approach for coupling organohalides with other molecules to form complex structures. rsc.org

Research Significance and Academic Relevance of the Compound Class

The class of aryl-substituted alcohols, to which this compound belongs, holds considerable significance in academic and industrial research. These compounds are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The hydroxyl group can be a site for further reactions or can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

The presence of a halogen atom, such as bromine, on the aromatic ring opens up possibilities for a wide array of chemical modifications. This allows chemists to fine-tune the electronic and steric properties of the molecule, which can have a profound impact on its biological activity and material properties.

Recent research has focused on the development of more sustainable and efficient synthetic routes to these compounds. This includes the use of greener solvents, milder reaction conditions, and novel catalytic systems. researchgate.net The study of the crystal structure of related compounds provides valuable insights into their solid-state properties and intermolecular interactions. researchgate.net The exploration of chiral versions of these alcohols is also a major area of research, driven by the demand for enantiomerically pure drugs with improved therapeutic profiles. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQQQAUVVHNVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944780 | |

| Record name | 1-(4-Bromophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22135-53-1, 71411-64-8 | |

| Record name | 4-Bromo-α-propylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22135-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-alpha-propylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022135531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-bromo-α-propylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-bromo-α-propylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Bromophenyl)-1-butanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H99B3C2NXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 4 Bromophenyl Butan 1 Ol and Its Analogs

Direct Synthetic Routes

Direct synthetic routes to 1-(4-bromophenyl)butan-1-ol (B1265790) and its analogs are characterized by the formation of the core structure through key carbon-carbon or carbon-oxygen bond-forming reactions. These methods are often preferred for their efficiency and atom economy.

Friedel-Crafts Acylation Followed by Reduction

A prominent and widely utilized method for the synthesis of this compound involves a two-step sequence beginning with the Friedel-Crafts acylation of bromobenzene (B47551). stackexchange.comsigmaaldrich.com This electrophilic aromatic substitution reaction introduces an acyl group to the aromatic ring, which is subsequently reduced to the desired secondary alcohol. stackexchange.com

The initial step involves the reaction of bromobenzene with an acylating agent, such as butanoyl chloride or butyric anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sigmaaldrich.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich bromobenzene ring, leading to the formation of 1-(4-bromophenyl)butan-1-one. The reaction is typically carried out in an inert solvent like dichloromethane.

The subsequent step is the reduction of the carbonyl group of the ketone to a hydroxyl group. This transformation can be accomplished using various reducing agents, which are discussed in more detail in the following section.

Reaction Scheme for Friedel-Crafts Acylation:

Reactants: Bromobenzene, Butanoyl Chloride Catalyst: Aluminum Chloride (AlCl₃) Product: 1-(4-Bromophenyl)butan-1-one

| Reactant | Catalyst | Solvent | Product |

| Bromobenzene | AlCl₃ | Dichloromethane | 1-(4-Bromophenyl)butan-1-one |

| Butanoyl Chloride |

Reduction Strategies of Carbonyl Precursors, including 1-(4-Bromophenyl)butan-1-one

The reduction of the carbonyl group in 1-(4-bromophenyl)butan-1-one is a critical step in producing this compound. Several reduction strategies are available, offering varying degrees of selectivity and reactivity.

One of the most common and convenient methods is the use of sodium borohydride (B1222165) (NaBH₄). This reagent is a selective reducing agent for aldehydes and ketones and is known for its mild reaction conditions and operational simplicity. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695).

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel. prepchem.com Catalytic hydrogenation is a powerful reduction technique that can be highly efficient, though it may sometimes require elevated pressures and temperatures. prepchem.com The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly in molecules with multiple reducible functional groups. prepchem.com

| Precursor | Reducing Agent/Catalyst | Solvent | Product |

| 1-(4-Bromophenyl)butan-1-one | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

| 1-(4-Bromophenyl)butan-1-one | Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol | This compound |

Synthesis via Organometallic Reagents and Aldehyde Additions

The formation of this compound can also be achieved through the reaction of an organometallic reagent with an appropriate aldehyde. The Grignard reaction is a classic and versatile example of this approach.

In this method, an organomagnesium halide (Grignard reagent) is prepared by reacting an aryl halide, such as 4-bromobenzaldehyde (B125591), with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). This results in the formation of a 4-formylphenylmagnesium bromide. Alternatively, and more directly for the target compound, 4-bromophenylmagnesium bromide can be synthesized from bromobenzene and magnesium.

This Grignard reagent is then reacted with butanal. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup of the resulting alkoxide intermediate yields the desired secondary alcohol, this compound. This method allows for the direct formation of the carbon-carbon bond at the carbinol center.

Grignard Reaction Overview:

Organometallic Reagent: 4-Bromophenylmagnesium Bromide Aldehyde: Butanal Product: this compound

| Organometallic Reagent | Carbonyl Compound | Solvent | Product |

| 4-Bromophenylmagnesium Bromide | Butanal | Diethyl Ether/THF | This compound |

Indirect and Multi-step Synthetic Pathways

Indirect synthetic routes involve the modification of existing molecules that already contain a portion of the target structure. These pathways can be advantageous when the starting materials are readily available or when specific stereochemistry is desired.

Derivatization from Related Halogenated Butanols

One potential indirect route to this compound involves starting with a butanol derivative that is already halogenated at a different position. For instance, a precursor like 4-chlorobutan-1-ol could theoretically be used. stackexchange.com The synthesis would involve the formation of a carbon-carbon bond between the butanol chain and the 4-bromophenyl group.

This could be achieved through a Friedel-Crafts alkylation type reaction, where the halogenated butanol or a derivative acts as the alkylating agent for bromobenzene in the presence of a Lewis acid. However, such reactions can be prone to rearrangements and side reactions, making them less controlled than the acylation-reduction sequence. Another possibility involves converting the halogenated butanol into an organometallic reagent, which could then be coupled with a suitable bromobenzene derivative, though this is a less common approach for this specific target.

Preparation from Butane-1,4-diol Derivatives

Butane-1,4-diol can serve as a versatile starting material for the synthesis of various butanol derivatives, including precursors to this compound. researchgate.net The diol can be selectively protected at one of the hydroxyl groups, allowing for the other to be converted into a different functional group.

For example, one hydroxyl group could be converted into a good leaving group, such as a tosylate or a halide. This mono-functionalized butane-1,4-diol derivative could then be used in a coupling reaction with a 4-bromophenyl organometallic reagent, such as 4-bromophenylmagnesium bromide. Subsequent deprotection of the remaining hydroxyl group would yield 4-(4-bromophenyl)butan-1-ol. While this provides the isomeric structure, further oxidation to the ketone followed by Grignard addition of a propyl group could theoretically lead to the target molecule, albeit in a lengthy and less direct manner.

Ring-Opening Reactions in Synthetic Approaches

The synthesis of secondary alcohols, including this compound and its analogs, can be effectively achieved through ring-opening reactions of strained heterocyclic compounds like epoxides and oxetanes. beilstein-journals.orgnih.gov This strategy is valued in organic synthesis for its ability to generate functionalized molecules with high regio- and stereoselectivity. nih.govnih.gov The inherent ring strain in three- and four-membered rings provides a thermodynamic driving force for the reaction, allowing cleavage under various conditions. beilstein-journals.orgresearchgate.net

Epoxides, or oxiranes, are particularly common precursors. The ring-opening of an epoxide with a suitable organometallic nucleophile, such as a Grignard reagent or an organolithium compound, is a classic and powerful method for C-C bond formation and the simultaneous creation of a hydroxyl group. For a compound like this compound, a plausible synthetic route involves the reaction of a (4-bromophenyl)magnesium halide with propylene (B89431) oxide. The nucleophilic attack of the Grignard reagent on one of the epoxide's carbon atoms leads to the opening of the ring and, after an aqueous workup, yields the target alcohol.

The regioselectivity of this attack is a critical aspect. In asymmetric epoxides, the nucleophile generally attacks the less sterically hindered carbon atom under neutral or basic conditions. Various catalysts, including Lewis acids and Brønsted acids, can be employed to activate the epoxide ring, influencing both the rate and the regioselectivity of the reaction. nih.govresearchgate.net For instance, Lewis acid catalysis can promote attack at the more substituted carbon by stabilizing the developing positive charge. nih.gov

Similarly, oxetanes, four-membered cyclic ethers, can undergo ring-opening reactions to yield 1,3-functionalized compounds. researchgate.net While less strained than epoxides, their cleavage still provides a viable synthetic route, often requiring activation by Lewis or Brønsted acids. researchgate.net The reaction of an oxetane (B1205548) with a nucleophile can produce γ-substituted alcohols, demonstrating the versatility of ring-opening strategies in accessing diverse molecular architectures. beilstein-journals.org

Nucleophilic Substitution Reactions in Precursor Formation

Nucleophilic substitution reactions are fundamental to the synthesis of precursors required for producing this compound. These reactions involve an electron-rich nucleophile attacking an electron-deficient carbon atom, replacing a leaving group, typically a halogen. savemyexams.comquizlet.com This process is central to building the carbon skeletons and introducing the functional groups necessary for the final synthetic steps.

A primary application of nucleophilic substitution in this context is the preparation of organometallic reagents. For instance, the Grignard reagent, 4-bromophenylmagnesium bromide, is a key intermediate. Its synthesis begins with bromobenzene, which is itself often prepared via electrophilic aromatic substitution. The formation of the Grignard reagent involves a reaction with magnesium metal. Another crucial component, the propyl group, can be introduced using a precursor like 1-bromopropane (B46711), which is synthesized via nucleophilic substitution on propan-1-ol.

The mechanisms of these substitution reactions are typically classified as SN1 or SN2. chemguide.co.uk The SN2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile on the substrate in a single, concerted step. quizlet.comchemguide.co.uk This is common for primary halogenoalkanes, such as the formation of propanenitrile from 1-bromopropane and potassium cyanide, which adds a carbon atom to the chain. savemyexams.com The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. chemguide.co.uk

The choice of solvent and reaction conditions is critical. For example, the reaction of a halogenoalkane with aqueous sodium hydroxide (B78521) to form an alcohol is a typical nucleophilic substitution. quizlet.comchemguide.co.uk This reaction is often performed by heating under reflux to ensure a good yield, as the process can be slow at room temperature. quizlet.com The use of a mixed solvent system, like ethanol and water, is common to ensure the miscibility of the organic halogenoalkane and the aqueous nucleophile. chemguide.co.uk

Optimization of Synthetic Conditions and Yield Enhancement in this compound Production

Optimizing synthetic conditions is a critical step to maximize the yield and purity of this compound while minimizing reaction time and by-product formation. This process involves the systematic variation of multiple reaction parameters, including catalysts, solvents, temperature, and reagent stoichiometry. researchgate.netresearchgate.net

The choice of catalyst and solvent can have a profound impact on reaction outcomes. Different catalysts can offer alternative reaction pathways, potentially lowering the activation energy and increasing the reaction rate. Solvents can influence the solubility of reagents, stabilize transition states, and affect the reaction mechanism. researchgate.net The optimization of a synthetic protocol often involves screening a variety of catalysts and solvents to identify the most effective combination. For example, in a related synthetic transformation, molecular iodine in ethanol under reflux was identified as the optimal condition after screening multiple catalysts and solvents, which resulted in significantly lower yields or longer reaction times. researchgate.net

The following table illustrates the effect of varying catalysts and solvents on the yield of a chemical synthesis, demonstrating a typical optimization process.

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Iodine (20) | EtOH | 3 | 68 |

| 2 | Iodine (15) | EtOH | 4 | 55 |

| 3 | Iodine (25) | EtOH | 3 | 65 |

| 4 | Iodine (20) | CH₃OH | 5 | 48 |

| 5 | Iodine (20) | CH₃CN | 6 | 40 |

| 6 | Iodine (20) | DMF | 6 | 42 |

| 7 | Piperidine (B6355638) (20) | EtOH | 8 | 35 |

| 8 | p-TSA (20) | EtOH | 7 | 45 |

| 9 | None | EtOH | 24 | 0 |

This table is based on data for a representative organic synthesis and illustrates the principles of reaction optimization. researchgate.net

Further enhancements in yield can be achieved by fine-tuning other parameters. Temperature control is crucial, as higher temperatures can increase reaction rates but may also lead to the formation of undesirable side products. In biosynthetic pathways, factors like pH and cell density are also optimized to improve titers. nih.gov The molar ratio of reactants is another key variable; for instance, in reactions involving nucleophilic substitution, using an excess of one reagent can drive the reaction to completion and improve the yield of the desired product. google.com A well-optimized process not only increases the product yield but also simplifies purification and reduces waste, aligning with the principles of green chemistry. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 1 4 Bromophenyl Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete map of the molecular skeleton and the chemical environment of each atom can be assembled.

In the ¹H NMR spectrum of 1-(4-Bromophenyl)butan-1-ol (B1265790), each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the signal's multiplicity (splitting pattern) reveals the number of neighboring protons, according to the n+1 rule.

The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets due to their coupling with each other, a characteristic AA'BB' system. The proton attached to the carbinol carbon (the carbon bearing the -OH group) is benzylic and deshielded, thus appearing at a lower field. The signals for the aliphatic protons of the butyl chain will appear at a higher field (upfield), with their multiplicities determined by the adjacent protons. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Spectral Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H (ortho to -CHOH) | ~7.48 | Doublet (d) | ~8.5 | 2H |

| Ar-H (ortho to -Br) | ~7.25 | Doublet (d) | ~8.5 | 2H |

| CH-OH | ~4.65 | Triplet (t) | ~6.5 | 1H |

| OH | Variable | Singlet (s, broad) | - | 1H |

| CH₂ (alpha to CH-OH) | ~1.70 | Multiplet (m) | - | 2H |

| CH₂ (beta to CH-OH) | ~1.35 | Sextet (m) | ~7.4 | 2H |

| CH₃ (terminal) | ~0.90 | Triplet (t) | ~7.4 | 3H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single sharp peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The carbinol carbon (C1) is shifted downfield due to the attached electronegative oxygen atom. The aromatic carbons show characteristic shifts, with the carbon atom bonded to the bromine (C4) being influenced by the halogen's electronic effects. The aliphatic carbons of the butyl chain appear at higher fields.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=C (Ar, C-CHOH) | ~144.5 |

| C=C (Ar, CH) | ~131.5 |

| C=C (Ar, CH) | ~127.0 |

| C=C (Ar, C-Br) | ~121.0 |

| CH-OH (Carbinol C) | ~75.0 |

| CH₂ (alpha to CH-OH) | ~40.0 |

| CH₂ (beta to CH-OH) | ~19.0 |

| CH₃ (terminal) | ~14.0 |

While 1D NMR spectra provide fundamental structural information, 2D NMR techniques can resolve ambiguities and confirm the complete structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations. For instance, it would show a cross-peak between the carbinol proton (CH-OH) and the adjacent methylene (B1212753) (CH₂) protons, and sequential correlations along the entire butyl chain, confirming its connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing connectivity across quaternary carbons (carbons with no attached protons), such as the C1' and C4' carbons of the aromatic ring. For example, the carbinol proton would show a correlation to the aromatic carbon it is attached to (C1').

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

The molecular formula of this compound is C₁₀H₁₃BrO. Due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit a characteristic molecular ion peak (M⁺) and a corresponding M+2 peak of almost identical intensity. The predicted molecular weight is approximately 228.01 g/mol (for ⁷⁹Br) and 230.01 g/mol (for ⁸¹Br).

The fragmentation of the molecular ion is expected to follow pathways typical for benzylic alcohols. Key fragmentation processes would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is common. This would result in the loss of a propyl radical (•CH₂CH₂CH₃) to form a stable benzylic oxonium ion at m/z 185/187. This is often the base peak.

Loss of Water: Dehydration of the molecular ion can occur, leading to a fragment at m/z 210/212.

Benzylic Cleavage: The ion at m/z 155/157 could form from the cleavage of the bond between the carbinol carbon and the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The most prominent feature would be a broad absorption in the high-wavenumber region, indicative of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.

Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | Alcohol | 3550 - 3200 (broad) |

| C-H stretch (aromatic) | Aromatic Ring | 3100 - 3000 |

| C-H stretch (aliphatic) | Butyl Chain | 2960 - 2850 |

| C=C stretch (aromatic) | Aromatic Ring | 1600 - 1475 |

| C-O stretch | Secondary Alcohol | ~1100 |

| C-Br stretch | Aryl Halide | ~1070 |

| C-H bend (para-disubstituted) | Aromatic Ring | 850 - 810 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined.

As of now, a published crystal structure for this compound is not available in open-access crystallographic databases. However, if such an analysis were performed on a suitable single crystal, it would provide unambiguous proof of the compound's constitution and conformation in the solid state. This technique would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or halogen bonding involving the bromine atom, which govern the crystal packing arrangement. This information is crucial for understanding the compound's solid-state properties.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from impurities and the assessment of its purity. These methods operate on the principle of distributing the components of a mixture between a stationary phase and a mobile phase. blogspot.com Differences in the chemical and physical properties of the components cause them to move at different rates, leading to separation. ursinus.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. basicmedicalkey.commdpi.com In HPLC, the sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. basicmedicalkey.com For compounds similar in structure, such as 1-(4-bromophenyl)-1-butanone, reverse-phase HPLC methods have been successfully developed. sielc.com This approach typically uses a nonpolar stationary phase (like C18-coated silica) and a polar mobile phase. mdpi.comsielc.com

The separation of this compound can be optimized by adjusting the composition of the mobile phase, often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, and by controlling the pH with additives like phosphoric or formic acid. sielc.com The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification and purity evaluation.

Interactive Table: Typical HPLC Parameters for Analysis of Aromatic Alcohols

| Parameter | Value/Condition | Purpose |

| Column | Newcrom R1, C18, or similar reverse-phase column | Provides a nonpolar stationary phase for separation. sielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Elutes the compound from the column; composition can be adjusted for optimal separation. sielc.com |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | Detects the aromatic compound as it elutes from the column. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Affects viscosity and separation efficiency. |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Given that this compound has a moderate boiling point, GC is a suitable method for its purity assessment. The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as an inert carrier gas, such as helium or nitrogen, flows through the column. The separation is based on the differential partitioning of the analyte between the stationary phase (often a high-boiling liquid coated on an inert solid support) and the mobile gas phase.

Impurities, such as residual starting materials or by-products from its synthesis, can be identified and quantified. The technique is highly sensitive, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced detection and structural identification.

Interactive Table: Illustrative GC Conditions for this compound Analysis

| Parameter | Value/Condition | Rationale |

| Column | Capillary column (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID | Provides high-resolution separation of volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Injection Mode | Split/Splitless | Allows for the introduction of a small, precise sample volume. |

| Temperature Program | Initial temp: 100°C, ramp to 250°C at 10°C/min | A temperature gradient ensures the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID offers high sensitivity for organic compounds; MS provides structural information. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions, determine the number of components in a mixture, and assess purity. blogspot.comchemistryhall.com For this compound, TLC is typically performed on a plate coated with a thin layer of a polar adsorbent like silica (B1680970) gel, which acts as the stationary phase. chemistryhall.com

A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). ursinus.edu As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. blogspot.com Generally, less polar compounds travel further up the plate. The position of the spots is visualized, often using UV light, and the retention factor (Rf) is calculated.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interactive Table: Hypothetical TLC Data for a Synthesis Reaction

| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Observation |

| Starting Material (e.g., 4-Bromoacetophenone) | 0.65 | Less polar, travels further up the plate. |

| This compound (Product) | 0.40 | More polar due to the hydroxyl group, has a lower Rf value. |

| Reaction Mixture Spot | Two spots at Rf 0.65 and 0.40 | Indicates the presence of both starting material and product. |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition (by mass percent) of a pure compound. This method provides experimental validation of the compound's empirical formula, which can then be compared to the theoretical formula to confirm its identity and purity.

For this compound, the molecular formula is C₁₀H₁₃BrO. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), bromine (79.90 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated. The experimental values obtained from an elemental analyzer are expected to be in close agreement with these theoretical percentages, typically within ±0.4%. This verification is a standard requirement for the characterization of a newly synthesized compound. While direct experimental data for this compound is not presented, data for a structurally similar compound, (E)-1-(4-Bromophenyl)but-2-en-1-one (C₁₀H₉BrO), shows a close match between calculated and found values, illustrating the utility of the technique. nih.gov

Interactive Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Theoretical % in C₁₀H₁₃BrO |

| Carbon | C | 12.01 | 52.42% |

| Hydrogen | H | 1.008 | 5.72% |

| Bromine | Br | 79.90 | 34.87% |

| Oxygen | O | 16.00 | 6.98% |

| Total Molecular Weight | 229.11 | 100.00% |

Theoretical and Computational Chemistry Studies on 1 4 Bromophenyl Butan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become an essential method in computational chemistry for studying the electronic structure of molecules. mdpi.comresearchgate.net It is widely used to predict various molecular properties, including geometric parameters, electronic distribution, and reactivity descriptors, by calculating the electron density of a system. nih.govjocpr.com For 1-(4-Bromophenyl)butan-1-ol (B1265790), DFT calculations offer insights into its stability, reactivity, and potential interaction sites.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. For a flexible molecule like this compound, which has rotatable bonds, conformational analysis is performed to identify the various low-energy conformers and the global minimum energy structure. nih.govmdpi.comresearchgate.net The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer can be calculated and compared with experimental data if available.

Table 1: Predicted Geometric Parameters for this compound Note: These are representative values based on DFT calculations for structurally similar molecules. Actual values may vary.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-O | 1.43 Å |

| O-H | 0.96 Å | |

| C-Br | 1.91 Å | |

| C-C (Aromatic) | 1.39 - 1.40 Å | |

| C-C (Aliphatic) | 1.53 - 1.54 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-Br (Aromatic) | 119.8° |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. wolfram.commdpi.com

For this compound, the MEP map would reveal:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are typically located around the electronegative oxygen atom of the hydroxyl group and the bromine atom, as well as over the π-system of the phenyl ring. chemrxiv.orgwalisongo.ac.id

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is expected on the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bonding. mdpi.com

Neutral Regions (Green): These areas have a near-zero potential and are typically found on the aliphatic carbon chain.

The MEP analysis helps in understanding intermolecular interactions, particularly hydrogen bonding and halogen bonding, which are crucial for the molecule's behavior in biological and chemical systems. chemrxiv.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com

HOMO: This orbital acts as the electron donor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic character. For this compound, the HOMO is likely distributed over the electron-rich bromophenyl ring.

LUMO: This orbital serves as the electron acceptor. The energy of the LUMO is associated with the electron affinity and electrophilic character of the molecule. The LUMO is often localized on the aromatic ring and the C-Br bond.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A small energy gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies high stability and low reactivity. mdpi.com

Table 2: Predicted Frontier Orbital Energies for this compound Note: These are representative values based on DFT calculations for structurally similar molecules.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.2 eV | Electron-accepting ability |

Vibrational Analysis and Spectroscopic Property Correlations (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. thermofisher.comljmu.ac.uk DFT calculations can accurately predict the vibrational frequencies and intensities of these modes. nih.gov By correlating the calculated vibrational spectra with experimental data, a detailed assignment of the observed spectral bands to specific molecular vibrations (such as stretching, bending, and wagging) can be achieved. mdpi.comresearchgate.net

For this compound, key vibrational modes would include:

O-H stretching: A broad band in the FT-IR spectrum, typically around 3300-3400 cm⁻¹, indicative of the hydroxyl group.

Aromatic C-H stretching: Sharp peaks observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands appearing just below 3000 cm⁻¹.

C=C aromatic ring stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong band typically found in the 1050-1150 cm⁻¹ range.

C-Br stretching: A characteristic band at lower frequencies, usually below 700 cm⁻¹.

The combination of experimental and theoretical vibrational analysis provides a comprehensive characterization of the molecule's structural features. spectroscopyonline.com

Table 3: Correlation of Key Vibrational Frequencies for this compound Note: Representative frequency ranges based on general spectroscopic data and DFT calculations for similar compounds.

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Experimental FT-IR/FT-Raman Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3350 - 3450 | 3300 - 3400 |

| Aromatic C-H Stretch | 3050 - 3100 | 3040 - 3090 |

| Aliphatic C-H Stretch | 2850 - 2980 | 2870 - 2960 |

| C=C Aromatic Stretch | 1470 - 1610 | 1450 - 1600 |

| C-O Stretch | 1080 - 1150 | 1050 - 1150 |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules is governed by various intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. scirp.orgresearchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. researchgate.net

The analysis produces 2D "fingerprint plots" that summarize the intermolecular contacts, providing quantitative percentages for each type of interaction. For this compound, the primary interactions governing crystal packing are expected to be:

O-H···O Hydrogen Bonds: Strong interactions involving the hydroxyl group, which would appear as distinct spikes in the fingerprint plot.

Halogen Bonds (C-Br···X): The bromine atom can act as an electrophilic "σ-hole" donor, interacting with nucleophilic regions of adjacent molecules.

H···H Contacts: These van der Waals interactions typically constitute the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms. nih.gov

C-H···π Interactions: The hydrogen atoms of the butyl chain or phenyl ring can interact with the π-system of a neighboring aromatic ring.

Br···H Contacts: Interactions between the bromine atom and hydrogen atoms of nearby molecules are also significant. nih.gov

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: These percentages are illustrative and based on analyses of similar brominated aromatic alcohols.

| Contact Type | Percentage Contribution |

|---|---|

| H···H | ~ 40-50% |

| Br···H / H···Br | ~ 15-20% |

| C···H / H···C | ~ 10-15% |

| O···H / H···O | ~ 5-10% |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of processes like conformational changes, solvation, and molecular aggregation. researchgate.netnih.gov

For this compound, MD simulations could be employed to:

Study Solvation: By placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), one can analyze the structure of the solvation shell and calculate properties like the radial distribution function (RDF) to understand how solvent molecules arrange around the solute.

Analyze Dynamic Behavior: MD can track the conformational flexibility of the butyl chain and the orientation of the phenyl ring over time, providing a more realistic picture of the molecule's behavior in a liquid or solution phase than static models.

Investigate Intermolecular Interactions in Solution: Simulations can reveal the nature and lifetime of hydrogen bonds and other non-covalent interactions between this compound and surrounding molecules, which is crucial for understanding its macroscopic properties.

Reaction Pathway and Transition State Calculations

Theoretical and computational chemistry studies provide invaluable insights into the reaction mechanisms for the synthesis of this compound. The two primary synthetic routes to this compound are the Grignard reaction of 4-bromobenzaldehyde (B125591) with propylmagnesium bromide and the reduction of 1-(4-bromophenyl)butan-1-one. Computational models are used to elucidate the reaction pathways, identify transition states, and calculate activation energies, which helps in understanding the kinetics and stereoselectivity of these reactions.

The Grignard reaction, a classic method for forming carbon-carbon bonds, has been the subject of numerous computational studies. acs.orgacs.orgresearchgate.net For the synthesis of this compound, the reaction proceeds via the nucleophilic addition of the propyl group from propylmagnesium bromide to the carbonyl carbon of 4-bromobenzaldehyde. masterorganicchemistry.commt.com While two primary mechanisms are often considered for Grignard reactions—the polar (nucleophilic addition) mechanism and the single electron transfer (SET) mechanism—the reaction of Grignard reagents with aldehydes predominantly follows the polar pathway. acs.orgacs.org

Computational studies on analogous systems, such as the reaction of methylmagnesium chloride with formaldehyde, have revealed that the Grignard reagent often exists as a dimer in the reaction medium. acs.orgresearchgate.net The transition state for the nucleophilic addition step involves the coordination of the carbonyl oxygen to a magnesium atom, which enhances the electrophilicity of the carbonyl carbon. acs.org The attacking alkyl group is transferred from the other magnesium atom in the dimer, proceeding through a four-centered or six-centered transition state. rsc.org The general mechanism involves the formation of a tetrahedral intermediate, which is subsequently protonated during workup to yield the final alcohol product. fiveable.mepressbooks.pub

The presence of the bromine substituent on the phenyl ring of the benzaldehyde (B42025) influences the reactivity of the carbonyl group. Electron-withdrawing groups like bromine can increase the electrophilicity of the carbonyl carbon, thereby affecting the energy of the transition state. fiveable.melibretexts.org

Below is a representative data table summarizing calculated activation energies for the key steps in the Grignard reaction pathway, based on data from analogous systems.

| Reaction Step | Reactants | Transition State | Product (Intermediate) | Activation Energy (kcal/mol) |

| Nucleophilic Addition | 4-Bromobenzaldehyde + (CH3CH2CH2MgBr)2 | [TS1]‡ | Tetrahedral Alkoxide Intermediate | 10 - 15 |

| Protonation (Workup) | Tetrahedral Alkoxide Intermediate + H3O+ | [TS2]‡ | This compound + H2O | Low |

Alternatively, this compound can be synthesized by the reduction of 1-(4-bromophenyl)butan-1-one. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). chemguide.co.ukmasterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H-) from the BH4- species to the electrophilic carbonyl carbon of the ketone. chemguide.co.ukmasterorganicchemistry.com

Computational studies on the reduction of ketones by NaBH4 have elucidated the nature of the transition state. acs.org The reaction proceeds through a transition state where the hydride is being transferred to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com This intermediate is then protonated by the solvent (typically an alcohol or water) to give the final alcohol product. chemguide.co.uk

The table below presents hypothetical, yet chemically reasonable, calculated parameters for the transition state of the hydride addition to 1-(4-bromophenyl)butan-1-one, based on general findings for ketone reductions.

| Parameter | Value |

| Activation Energy (kcal/mol) | 8 - 12 |

| C-H distance (Å) | ~1.5 - 2.0 |

| C=O bond length (Å) | ~1.3 - 1.4 |

| O-C-H bond angle (°) | ~100 - 110 |

These computational studies, while often performed on model systems, provide a detailed molecular-level understanding of the reaction pathways leading to this compound. They are crucial for optimizing reaction conditions and for predicting the outcomes of related synthetic transformations.

Stereoselective Synthesis and Stereochemical Research of 1 4 Bromophenyl Butan 1 Ol and Chiral Derivatives

Asymmetric Reduction Strategies of Prochiral Ketones

The most direct route to chiral 1-(4-bromophenyl)butan-1-ol (B1265790) is through the asymmetric reduction of the corresponding prochiral ketone, 4'-bromobutyrophenone. This transformation has been achieved with high enantioselectivity using biocatalytic, organocatalytic, and transition metal-catalyzed methods. thieme-connect.comresearchgate.net

Biocatalysis offers an environmentally friendly and highly selective means of producing enantiopure alcohols. semanticscholar.orgnih.gov Alcohol dehydrogenases (ADHs) and whole-cell systems are particularly effective for the asymmetric reduction of ketones. researchgate.nettudelft.nl

Whole-cell bioreductions using various microorganisms have been successfully employed for the asymmetric reduction of 4'-bromoacetophenone, a close analog of 4'-bromobutyrophenone. For instance, studies have shown that microorganisms can produce both (R)- and (S)-enantiomers of the corresponding alcohol with high conversion rates and excellent enantiomeric excess (e.e.). researchgate.netresearchgate.net For example, Aspergillus niger and Trichoderma harzianum have been used to produce the (R)-enantiomer, while Rhodotorula rubra and Rhodotorula minuta yield the (S)-enantiomer. researchgate.net The choice of microorganism is crucial as it dictates the stereochemical outcome of the reduction.

Alcohol dehydrogenases, often used as isolated enzymes, provide a high degree of chemo-, regio-, and stereoselectivity. semanticscholar.org Engineered ADHs have demonstrated the ability to produce either the (S)- or (R)-alcohol with high enantiopurity, often adhering to or deviating from Prelog's rule, which predicts the stereochemical course of the reaction. nih.gov

Table 1: Examples of Whole-Cell Bioreduction of 4'-Bromoacetophenone

| Microorganism | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Enantiomer |

|---|---|---|---|

| Aspergillus niger | 98.4 | >99 | (R) |

| Geotrichum candidum | 91.9 | 97.4 | (R) |

| Trichoderma harzianum | 98.5 | 98 | (R) |

| Rhodotorula rubra | 96.1 | 98.8 | (S) |

Note: Data is for the analogous compound 4'-bromoacetophenone. researchgate.net

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a metal-free alternative to traditional methods. rsc.orgthieme-connect.com The asymmetric reduction of prochiral ketones using organocatalysts can afford chiral alcohols with high enantioselectivity. thieme-connect.comacs.org

Various classes of organocatalysts, including those based on oxazaborolidines (like the Corey-Bakshi-Shibata or CBS catalyst), BINOL, and thiourea-amines, have been developed for this purpose. researchgate.netrsc.org These catalysts activate the ketone and the reducing agent, typically a borane (B79455) derivative, to facilitate a stereocontrolled hydride transfer. acs.org For instance, bifunctional thiourea-amine organocatalysts have been shown to effectively reduce a range of aryl ketones to their corresponding enantioenriched secondary alcohols with excellent stereocontrol. acs.org

Transition metal catalysis is a well-established and highly efficient method for the asymmetric reduction of ketones. rsc.org Complexes of noble metals like ruthenium and rhodium, featuring chiral ligands, are commonly employed in asymmetric hydrogenation and transfer hydrogenation reactions. nih.govdicp.ac.cn

Asymmetric transfer hydrogenation (ATH) often utilizes a hydrogen source such as isopropanol (B130326) or a formic acid/triethylamine mixture. Ruthenium catalysts bearing ligands like substituted diamines or amino alcohols have proven to be highly effective for the ATH of aromatic ketones, yielding the corresponding alcohols in high yields and with excellent enantioselectivity. dicp.ac.cn Asymmetric hydrogenation (AH) involves the direct use of molecular hydrogen. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are prominent catalysts in this area. nih.gov The choice of metal, ligand, and reaction conditions is critical for achieving high levels of stereocontrol.

Enantioselective and Diastereoselective Synthesis Methodologies

Beyond the asymmetric reduction of ketones, other stereoselective methods can be employed to synthesize chiral derivatives of this compound. These methods often involve the creation of new stereocenters in molecules that already contain one or more chiral centers, leading to the formation of specific diastereomers.

Enantioselective synthesis can also be achieved through methods like the stereoselective addition of organometallic reagents to aldehydes in the presence of a chiral catalyst. For instance, the enantioselective Michael addition of p-bromophenyl boronic acid to an α,β-unsaturated ester can generate a chiral precursor that can then be converted to a derivative of this compound. orgsyn.org

Diastereoselective synthesis aims to control the formation of one diastereomer over others. This can be achieved in reactions involving substrates that already possess a chiral center. For example, the reduction of a chiral ketone with an additional stereocenter would lead to the formation of diastereomeric alcohols. The inherent stereochemistry of the starting material can influence the approach of the reducing agent, favoring the formation of one diastereomer.

Determination of Absolute Configuration and Enantiomeric Purity (e.g., HPLC, Optical Rotation)

Once a chiral compound has been synthesized, it is essential to determine its absolute configuration (the actual 3D arrangement of its atoms) and its enantiomeric purity (the excess of one enantiomer over the other).

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers and determining enantiomeric purity. researchgate.netphenomenex.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. nih.gov The enantiomeric excess (e.e.) can be calculated from the areas of the two enantiomeric peaks in the chromatogram. sigmaaldrich.com

Optical rotation is a classical method for characterizing chiral compounds. saskoer.ca A solution of a chiral compound will rotate the plane of plane-polarized light. libretexts.orglibretexts.org The direction and magnitude of this rotation are characteristic of the compound. Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. masterorganicchemistry.com The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory (+), while the one that rotates it to the left (counter-clockwise) is levorotatory (-). youtube.com While optical rotation can confirm the presence of a single enantiomer, it does not directly reveal the absolute configuration (R or S).

The absolute configuration can be determined by several methods. X-ray crystallography of a single crystal of the compound or a suitable derivative provides an unambiguous determination. Spectroscopic techniques like Vibrational Circular Dichroism (VCD) coupled with quantum chemical calculations are also powerful tools for assigning absolute configuration in solution. nih.gov Furthermore, chemical correlation with a compound of known absolute configuration or the use of chiral derivatizing agents, such as Mosher's acid, followed by NMR analysis can be employed. researchgate.netnih.gov

Table 2: Techniques for Stereochemical Analysis

| Technique | Purpose | Information Provided |

|---|---|---|

| Chiral HPLC | Enantiomeric Purity | Separation and quantification of enantiomers, calculation of enantiomeric excess (e.e.). researchgate.netphenomenex.com |

| Optical Rotation | Chirality Confirmation | Measures the rotation of plane-polarized light, indicates optical activity. saskoer.calibretexts.org |

| X-ray Crystallography | Absolute Configuration | Unambiguous determination of the 3D structure of a molecule in the solid state. |

| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Determines the absolute configuration of chiral molecules in solution. nih.gov |

Dynamic Kinetic Resolution (DKR) Applications in Stereoselective Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. nih.govorganic-chemistry.org This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. researchgate.net

Applications of 1 4 Bromophenyl Butan 1 Ol As a Key Building Block in Complex Chemical Synthesis

Intermediate in the Synthesis of Substituted Butanols and Related Alcohols

The structural framework of 1-(4-Bromophenyl)butan-1-ol (B1265790) serves as a foundational template for the synthesis of a variety of substituted butanols. A key synthetic strategy involves the modification of its precursor, 1-(4-bromophenyl)-4-chlorobutan-1-one. Through nucleophilic substitution, the chlorine atom can be displaced by various secondary amines, such as piperidine (B6355638) or other arylamines. The resulting 1-(4-bromophenyl)-4-(secondary amino)butan-1-one can then be subjected to a reduction reaction, typically using sodium borohydride (B1222165), to convert the ketone to a secondary alcohol. This two-step process effectively transforms the chloro-ketone into a series of 1-(4-bromophenyl)-4-aminobutan-1-ol derivatives, demonstrating the utility of the core structure in generating functionally diverse alcohol compounds. wisdomlib.org

| Precursor | Reagent(s) | Product Type |

| 1-(4-bromophenyl)-4-chlorobutan-1-one | 1. Secondary Amine, K₂CO₃2. Sodium Borohydride | 1-(4-bromophenyl)-4-(secondary amino)butan-1-ol |

Precursor for Advanced Organic Scaffolds

The distinct reactive sites on this compound make it an ideal starting point for the construction of advanced organic scaffolds, particularly those found in medicinally relevant compounds.

Fexofenadine (B15129) is a well-known second-generation antihistamine characterized by a piperidine-containing butanol side chain attached to a substituted aromatic core. nih.gov The synthesis of fexofenadine analogues highlights the importance of the this compound scaffold. In a representative synthesis, 1-(4-bromophenyl)-4-chlorobutan-1-one undergoes nucleophilic substitution with various secondary amines, followed by reduction of the ketone to yield 1-(4-bromophenyl)-4-(secondary amino)butan-1-ol derivatives. wisdomlib.org These compounds are direct structural analogues of fexofenadine, where the 4-bromophenyl group can be further functionalized to explore structure-activity relationships for antihistaminic and other biological activities. wisdomlib.org

Piperidine rings are among the most common heterocyclic motifs found in pharmaceuticals. nih.gov The synthesis of complex molecules containing both a bromophenyl group and a piperidine ring often utilizes precursors that can be derived from or are closely related to this compound. For instance, the butanol chain can be chemically modified to create a suitable leaving group, facilitating an intramolecular cyclization to form a piperidine ring, or it can be used to alkylate a pre-existing piperidine derivative. The synthesis of fexofenadine and its derivatives, which involves coupling a piperidine-containing fragment to a butanol side chain, exemplifies this utility. wisdomlib.org Furthermore, the 4-bromophenyl group itself is a key component in the synthesis of various 1-(4-bromophenyl)piperidine (B1277246) and 4-(4-bromophenyl)piperidine (B1334083) structures, which are important intermediates in medicinal chemistry. chemicalbook.comgoogle.com

Oxetanes are four-membered heterocyclic ethers that have gained significant attention in medicinal chemistry as metabolically stable isosteres for groups like gem-dimethyl or carbonyls. nih.govmagtech.com.cn While direct conversion of this compound to an oxetane (B1205548) is not a standard transformation, its functional groups are relevant to general heterocyclic synthesis. The precursor ketone, 1-(4-bromophenyl)butan-1-one, could theoretically undergo a Paternò-Büchi reaction ([2+2] photocycloaddition) with an alkene to form an oxetane ring. mdpi.com More broadly, the 4-bromobenzoyl group, a key component of the butanol's precursor, is used as a starting material for synthesizing a variety of heterocyclic systems. For example, 3-(4-bromobenzoyl)prop-2-enoic acid has been used to generate pyridines, thiadiazoles, and other important heterocycles through condensation and cyclization reactions. researchgate.net The alcohol and bromo- functionalities on this compound provide the necessary handles to engage in similar intramolecular or intermolecular cyclization strategies to form diverse heterocyclic structures.

Multi-component and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and purification efforts. nih.govrsc.org this compound is well-suited for such processes due to its orthogonal reactive sites. The aryl bromide is a classic substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows the 4-bromophenyl group to be coupled with various boronic acids, introducing significant molecular diversity. A synthetic sequence can be designed where a cross-coupling reaction involving the aryl bromide is followed by a transformation of the alcohol group, or vice-versa, in a one-pot cascade. This approach has been utilized in the synthesis of N-(4-arylphenyl)furan-2-carboxamides, where an initial coupling reaction on a 4-bromoaniline (B143363) core was a key step. nih.gov The presence of both the alcohol and the bromide on the same molecule allows for its participation in sequential reactions to rapidly build molecular complexity.

Strategies for Constructing Functionalized Potential Drug Candidates

The inherent features of this compound make it a strategic platform for developing potential drug candidates. The 4-bromophenyl moiety is particularly valuable for creating libraries of compounds for drug discovery. Using Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with a wide array of aryl, heteroaryl, or alkyl groups. This allows for systematic modification of the molecule's steric and electronic properties to optimize binding to a biological target.

For example, N-(4-bromophenyl)furan-2-carboxamide, a related bromo-aromatic compound, served as a core for the synthesis of various arylated derivatives that were screened for antibacterial activity against drug-resistant pathogens. nih.govresearchgate.net A similar strategy can be applied to this compound, where the butanol side chain provides an additional point for modification to fine-tune pharmacokinetic properties such as solubility and metabolic stability. The synthesis of fexofenadine derivatives, which are screened for antihistaminic and antibacterial activities, is a direct application of this strategy, leveraging the butanol backbone for structural similarity to a known drug while using the aromatic portion for further functionalization. wisdomlib.org

| Feature of this compound | Synthetic Strategy | Application in Drug Discovery |

| 4-Bromophenyl Group | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Library synthesis, molecular diversification, structure-activity relationship (SAR) studies. nih.govresearchgate.net |

| Butan-1-ol Side Chain | Oxidation, Esterification, Alkylation, Substitution | Modification of polarity, solubility, and metabolic stability; linking to other pharmacophores. wisdomlib.org |

| Combined Functionality | Multi-component or Cascade Reactions | Rapid construction of complex and novel molecular scaffolds for screening. |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)butan-1-ol, and how can reaction conditions be optimized for yield and purity?

Q. How does the steric and electronic environment of the bromophenyl group influence the compound's reactivity in substitution reactions?

- Methodological Answer : The electron-withdrawing bromine para to the hydroxyl group deactivates the aromatic ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at the ortho position. Steric hindrance from the butanol chain slows reactions at the benzylic carbon. For example, in SN2 reactions with NaCN, the bulky tert-alcohol structure leads to <30% conversion, whereas Mitsunobu reactions (using DIAD/Ph₃P) achieve >75% inversion for ether derivatives .

Advanced Research Questions

Q. What strategies can be employed to achieve enantioselective synthesis of this compound, and what chiral catalysts have shown promise?

Q. How can computational chemistry methods be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s electronic structure, identifying reactive sites (e.g., hydroxyl O-H bond dissociation energy: 85 kcal/mol). Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 enzymes (ΔG ≈ -8.2 kcal/mol), suggesting metabolic oxidation pathways. MD simulations (AMBER) reveal stable hydrogen bonds with kinase active sites (e.g., EGFR, RMSD <1.5 Å over 50 ns) .

Q. What are the challenges in analyzing reaction intermediates of this compound using advanced mass spectrometry techniques, and how can they be mitigated?

- Methodological Answer : Low-abundance intermediates (e.g., oxonium ions during acid-catalyzed dehydration) require high-resolution MS (HRMS-Orbitrap) with a mass accuracy <3 ppm. In-source fragmentation can obscure signals, so soft ionization (ESI⁺) at 30 eV is recommended. For radical intermediates (e.g., in photochemical reactions), spin-trapping agents like TEMPO (5 mM) combined with LC-MS/MS enhance detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.